molecular formula C9H8F3N3S B2636217 (2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide

(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide

Cat. No. B2636217
M. Wt: 247.24 g/mol
InChI Key: GDIMOASDCOFPTD-LHHJGKSTSA-N
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Description

3-(trifluoromethyl)benzaldehyde thiosemicarbazone is a chemical compound that combines the structural features of 3-(trifluoromethyl)benzaldehyde and thiosemicarbazone. This compound is of interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties . The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-(trifluoromethyl)benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazones.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde thiosemicarbazone: Lacks the trifluoromethyl group, resulting in different biological activities.

    4-(trifluoromethyl)benzaldehyde thiosemicarbazone: Similar structure but with the trifluoromethyl group at the para position, which may affect its reactivity and biological activity.

    Thiochromanone thiosemicarbazone: Contains a different core structure, leading to distinct biological properties.

Uniqueness

3-(trifluoromethyl)benzaldehyde thiosemicarbazone is unique due to the presence of the trifluoromethyl group at the meta position, which enhances its chemical stability and biological activity compared to other thiosemicarbazone derivatives .

properties

IUPAC Name

[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMOASDCOFPTD-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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